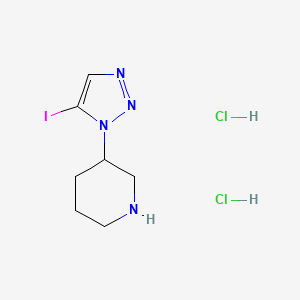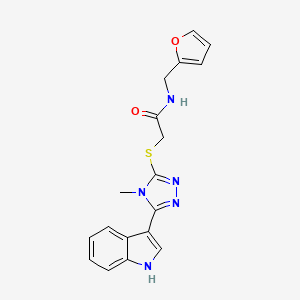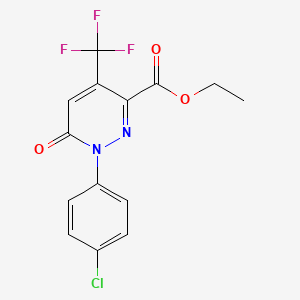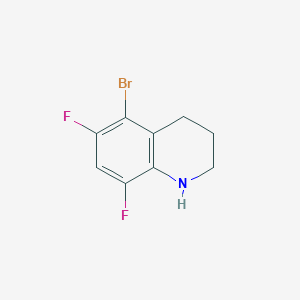
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-ethoxyphenyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-ethoxyphenyl)benzamide, commonly known as DT-13, is a small molecule compound that has been gaining attention in the scientific community due to its potential therapeutic uses. DT-13 has been found to possess a variety of biological properties, including anti-cancer, anti-inflammatory, and anti-viral effects. In
作用機序
DT-13's mechanism of action is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes and signaling pathways in cells. Specifically, DT-13 has been found to inhibit the activity of the protein kinase CK2, which plays a role in cell growth and survival. By inhibiting CK2, DT-13 may be able to induce apoptosis in cancer cells and inhibit the growth of tumors.
Biochemical and Physiological Effects:
DT-13 has been found to have a variety of biochemical and physiological effects. In addition to its anti-cancer, anti-inflammatory, and anti-viral properties, DT-13 has also been found to have antioxidant effects, which may help protect cells from damage caused by free radicals. DT-13 has also been found to have neuroprotective effects, which may make it a potential treatment for neurological disorders such as Alzheimer's disease.
実験室実験の利点と制限
One of the main advantages of DT-13 for lab experiments is its relatively low toxicity. Studies have shown that DT-13 is well-tolerated by cells and animals, with few side effects. This makes it a potentially useful compound for further research and development. However, one limitation of DT-13 is its relatively low solubility, which can make it difficult to work with in certain experiments.
将来の方向性
There are many potential future directions for research on DT-13. Some researchers are exploring its potential as a treatment for cancer, either alone or in combination with other drugs. Other researchers are investigating its anti-inflammatory and anti-viral properties, which may make it a potential treatment for a variety of diseases. Still others are exploring its neuroprotective effects, which may make it a potential treatment for neurological disorders. Overall, DT-13 is a promising compound with a wide range of potential therapeutic uses, and further research is needed to fully understand its potential.
合成法
DT-13 can be synthesized using a multi-step process that involves the reaction of 2-acetylthiophene with 4-ethoxyaniline in the presence of a catalyst, followed by the reaction of the resulting product with benzoyl chloride. The final product is then purified using column chromatography.
科学的研究の応用
DT-13 has been the subject of numerous studies in recent years, with researchers investigating its potential therapeutic uses in a variety of areas. Some of the most promising research has focused on DT-13's anti-cancer properties. Studies have shown that DT-13 can inhibit the growth of cancer cells and induce apoptosis, or programmed cell death, in cancer cells. DT-13 has also been found to have anti-inflammatory and anti-viral effects, making it a potential treatment for a variety of diseases.
特性
IUPAC Name |
N-(1,1-dioxo-2,3-dihydrothiophen-3-yl)-N-(4-ethoxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO4S/c1-2-24-18-10-8-16(9-11-18)20(17-12-13-25(22,23)14-17)19(21)15-6-4-3-5-7-15/h3-13,17H,2,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIQNQOQLZVLBJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(C2CS(=O)(=O)C=C2)C(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1,1-dioxo(3-2,3-dihydrothienyl))-N-(4-ethoxyphenyl)benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Cyclopropyl-5-[3-(2-cyclopropylbenzimidazol-1-yl)azetidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2664772.png)


![1-[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B2664777.png)



![3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(methylthio)benzo[d]thiazol-2-yl)-N-(pyridin-3-ylmethyl)benzamide](/img/structure/B2664782.png)



![3-isobutyl-2-mercapto-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2664788.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acrylamide](/img/structure/B2664790.png)
